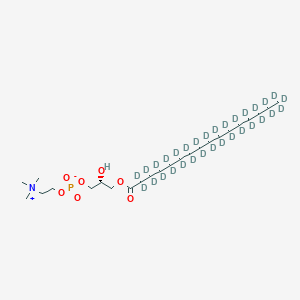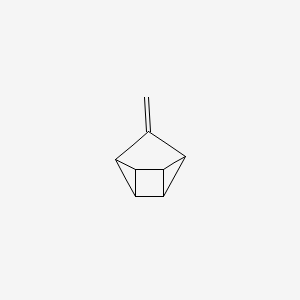
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclo(32002,704,6)heptane, 3-methylene- is a complex organic compound with the molecular formula C7H8 It is also known by other names such as quadricyclane This compound is characterized by its unique tetracyclic structure, which consists of four interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- typically involves the photochemical isomerization of norbornadiene. This process requires the presence of a photosensitizer, such as acetone, and ultraviolet light. The reaction proceeds as follows:
- Norbornadiene is dissolved in acetone.
- The solution is irradiated with ultraviolet light.
- The photochemical reaction leads to the formation of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale photochemical reactors equipped with ultraviolet light sources.
- Continuous flow systems to maintain a steady supply of reactants and efficient removal of products.
- Purification steps, such as distillation or chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine or bromine) with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less strained ring systems.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study strained ring systems and their reactivity.
Biology: Investigated for its potential as a photoactive molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced mechanical properties.
作用機序
The mechanism by which Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- exerts its effects is primarily related to its strained ring system. The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
類似化合物との比較
Similar Compounds
Norbornadiene: A precursor in the synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Quadricyclane: Another name for Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Bicyclo[2.2.1]heptane: A related compound with a similar ring structure but fewer rings.
Uniqueness
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- is unique due to its highly strained tetracyclic structure, which imparts significant reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
38898-42-9 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
3-methylidenetetracyclo[3.2.0.02,7.04,6]heptane |
InChI |
InChI=1S/C8H8/c1-2-3-5-6(3)8-4(2)7(5)8/h3-8H,1H2 |
InChIキー |
IZMSINAXDCVVQY-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C3C2C4C3C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
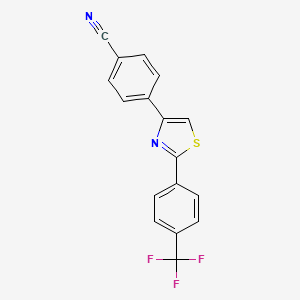
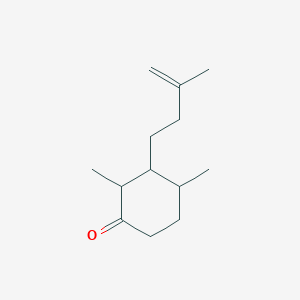
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)


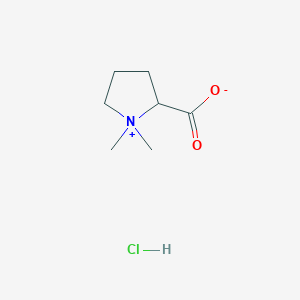
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
